molecular formula C14H19ClN2O3S B2399744 N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide CAS No. 1448045-08-6

N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide

Cat. No. B2399744
CAS RN: 1448045-08-6
M. Wt: 330.83
InChI Key: CBUWFOQTXSUEFA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide, also known as ML297, is a small molecule that has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a tool for studying the function of ion channels in cells, and as a potential treatment for certain diseases. In

Scientific Research Applications

Enantioselective Catalysis and Synthesis

Piperidine derivatives have been utilized as Lewis base catalysts for enantioselective synthesis, a critical aspect of medicinal chemistry. For instance, chiral piperidine-2-carboxamides have catalyzed the asymmetric reduction of N-acyl enamines, highlighting their utility in producing chiral amine products with potential pharmaceutical applications (Sun Jian, 2009).

Polymer Science

Piperidine derivatives have also been involved in the synthesis of hyperbranched polymers. A study demonstrated the polyaddition of 1-(2-aminoethyl)piperazine to divinyl sulfone, leading to hyperbranched polymers with potential applications in materials science (D. Yan & Chao Gao, 2000).

Medicinal Chemistry

Sulfonamide and piperidine structures have been pivotal in developing compounds with significant biological activities. For instance, sulfonamide-bearing piperidine derivatives have shown remarkable antibacterial properties, suggesting the potential for developing new antimicrobial agents (O. Ajani et al., 2013).

Drug Discovery and Development

Compounds containing piperidine and sulfonamide groups have been explored for their potential in treating neurological disorders. A series of N-substituted derivatives of piperidinyl-oxadiazoles showed promise as drug candidates for Alzheimer’s disease, indicating the therapeutic potential of such structures (A. Rehman et al., 2018).

Chemical Synthesis

Advances in chemical synthesis techniques involving piperidine and sulfonamide groups have been documented. A study detailed a new route to synthesize piperidines and related compounds through the cyclization of acetylenic sulfones with chloroamines, demonstrating the versatility of these groups in synthetic chemistry (T. G. Back & K. Nakajima, 2000).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methylsulfonylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-21(19,20)13-6-8-17(9-7-13)14(18)16-10-11-2-4-12(15)5-3-11/h2-5,13H,6-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUWFOQTXSUEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4-(methylsulfonyl)piperidine-1-carboxamide

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